molecular formula C13H10NNaO2 B7812593 Sodium;4-(3-aminophenyl)benzoate

Sodium;4-(3-aminophenyl)benzoate

Cat. No.: B7812593
M. Wt: 235.21 g/mol
InChI Key: GNDAQTSLONNYIZ-UHFFFAOYSA-M
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Description

Sodium 4-(3-aminophenyl)benzoate is an aromatic sodium salt featuring a benzoate backbone substituted with a 3-aminophenyl group. This compound is structurally tailored to enhance solubility in polar solvents due to its ionic sodium counterion, making it suitable for applications in pharmaceuticals, material science, and organic synthesis. The 3-aminophenyl substituent introduces reactivity for further functionalization, such as coupling reactions or coordination with metal catalysts .

Properties

IUPAC Name

sodium;4-(3-aminophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.Na/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16;/h1-8H,14H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDAQTSLONNYIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-(3-aminophenyl)benzoate typically involves the reaction of 4-(3-aminophenyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide deprotonates the carboxylic acid group, forming the sodium salt of the compound. The reaction can be represented as follows:

4-(3-aminophenyl)benzoic acid+NaOHThis compound+H2O\text{4-(3-aminophenyl)benzoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(3-aminophenyl)benzoic acid+NaOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pH, and concentration of reactants are carefully controlled. The product is typically isolated by filtration, followed by washing and drying to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(3-aminophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium;4-(3-aminophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium;4-(3-aminophenyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoate group can interact with hydrophobic regions of biomolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between sodium 4-(3-aminophenyl)benzoate and related compounds:

Compound Name Molecular Formula Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Properties Reference
Sodium 4-(3-aminophenyl)benzoate C₁₃H₁₀NNaO₂ 3-Aminophenyl, sodium carboxylate 263.23 Pharmaceutical intermediates, solubility
Ethyl 4-(carbamoylamino)benzoate C₁₀H₁₂N₂O₃ Carbamoylamino, ethyl ester 208.21 Enzyme inhibition studies (e.g., aquaporins)
Methyl 4-(phenylsulfonyl)benzoate C₁₄H₁₂O₅S Phenylsulfonyl, methyl ester 292.31 C–S coupling reactions, catalysis
Sodium 4-[(4-aminophenyl)azo]benzoate C₁₃H₁₀N₃NaO₂ 4-Aminophenyl azo, sodium carboxylate 263.23 Dyes, sensors
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₆S Sulfooxy, ethyl ester 246.24 Natural product isolation, biochemistry

Key Observations :

  • Solubility: Sodium salts (e.g., sodium 4-(3-aminophenyl)benzoate) exhibit higher water solubility compared to ester derivatives (e.g., ethyl 4-(carbamoylamino)benzoate) due to ionic character .
  • Reactivity: The 3-aminophenyl group enables nucleophilic substitution or metal coordination, whereas sulfonyl or azo groups (e.g., in methyl 4-(phenylsulfonyl)benzoate or sodium 4-[(4-aminophenyl)azo]benzoate) facilitate electrophilic reactions or optical applications .

Physicochemical Properties

  • Thermal Stability: Sodium salts generally exhibit higher thermal stability than esters. For instance, sodium 4-[(4-aminophenyl)azo]benzoate decomposes above 250°C, whereas ethyl esters (e.g., ethyl 4-(sulfooxy)benzoate) may degrade at lower temperatures (~150°C) due to ester cleavage .
  • Crystallinity: Sodium benzoates often form crystalline hydrates, while ester derivatives (e.g., ethyl 4-(carbamoylamino)benzoate) may exist as amorphous solids .

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